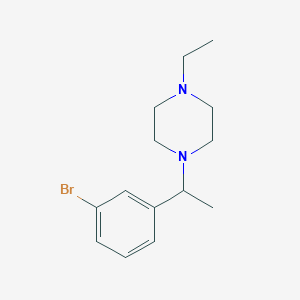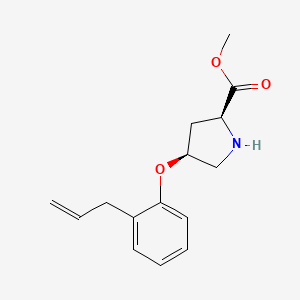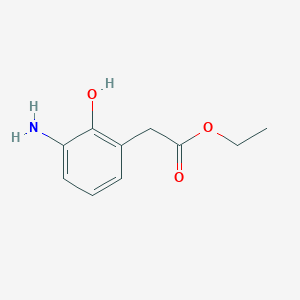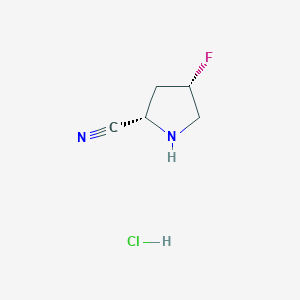![molecular formula C18H21Cl2NO B1532835 N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline CAS No. 1040689-58-4](/img/structure/B1532835.png)
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline
Vue d'ensemble
Description
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline is a chemical compound with the molecular formula C18H21Cl2NO and a molecular weight of 338.27 g/mol . It falls within the category of specialty chemicals used primarily for proteomics research . The compound’s structure consists of a dichloroaniline core with an attached phenoxyethyl group, which contains a tert-butyl substituent .
Applications De Recherche Scientifique
Materials Science and Polymer Stabilization
Compounds with tert-butyl groups, such as 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, are known for their effectiveness in stabilizing polymers against thermal degradation. This property is especially beneficial under oxygen-deficient atmospheres. The unique bifunctional stabilizing mechanism of such compounds suggests that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline could also serve as a potential stabilizer in polymer formulations, enhancing their thermal stability and resistance to oxidative discoloration (Yachigo et al., 1993).
Organic Synthesis and Catalysis
In the field of organic synthesis, compounds with tert-butyl and phenoxyl groups have been shown to undergo various chemical reactions, providing pathways to synthesize new materials and molecules. For instance, ethyl N-tert-butyl-4-nitrobenzenesulfonimidate, a stable and crystalline compound, has been used to ethylate acids, alcohols, and phenols to form esters and ethers. This suggests that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline could be explored as a reagent or catalyst in similar synthetic applications, offering a chemoselective and efficient route for the modification of various functional groups (Maricich et al., 2013).
Antioxidant Properties
Compounds bearing 2,6-di-tert-butylphenol moieties, such as those in the synthesized 2,5-di-substituted 1,3,4-oxadiazoles, have been evaluated for their antioxidant activities. These compounds exhibited significant free-radical scavenging abilities, suggesting that N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline, with its similar structural features, could also possess antioxidant properties. This potential makes it a candidate for further investigation in contexts where oxidative stress needs to be mitigated, such as in biological systems or in the stabilization of materials prone to oxidation (Shakir et al., 2014).
Propriétés
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-3,5-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-18(2,3)13-4-6-17(7-5-13)22-9-8-21-16-11-14(19)10-15(20)12-16/h4-7,10-12,21H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJMRAHVNZHJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-3,5-dichloroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)


![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)


![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)





![4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1532773.png)
